molecular formula C10H12O3 B012472 Methyl 3-methoxy-5-methylbenzoate CAS No. 108593-44-8

Methyl 3-methoxy-5-methylbenzoate

Cat. No.: B012472
CAS No.: 108593-44-8
M. Wt: 180.2 g/mol
InChI Key: QPZNMWJDXUEMOJ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 5-position on the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-5-methylbenzoate can be synthesized through the esterification of 3-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with cellular enzymes and receptors, disrupting critical signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Methyl 3-methoxybenzoate
  • Methyl 4-methoxybenzoate

Uniqueness

Methyl 3-methoxy-5-methylbenzoate is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-methoxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-8(10(11)13-3)6-9(5-7)12-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZNMWJDXUEMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550749
Record name Methyl 3-methoxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108593-44-8
Record name Methyl 3-methoxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To acetone (180 mL) were added 3-hydroxy-5-methylbenzoic acid (9 g, 59.16 mmol), potassium carbonate (33 g, 237 mmol) and methyl iodide (37.2 mL, 591.6 mmol). For O-methylation, the resulting mixture was heated at 65° C. for 12 hours in the presence of a catalytic amount of dimethylaminopyridine. After vacuum distillation of the acetone, the concentrate was treated in water (300 mL) and dichloromethane (450 mL). The organic layer was dried over anhydrous magnesium sulfate and subjected to distillation. Column chromatography (silica gel, ethyl acetate-hexane 1:12 v/v) with the residue produced the title compound as a colorless liquid (9.98 g, 93.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
37.2 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
93.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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